Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 777879-32-0
VCID: VC15388614
InChI: InChI=1S/C19H16FN3O2/c1-11-16(18(24)25-2)17(12-7-3-4-8-13(12)20)23-15-10-6-5-9-14(15)22-19(23)21-11/h3-10,17H,1-2H3,(H,21,22)
SMILES:
Molecular Formula: C19H16FN3O2
Molecular Weight: 337.3 g/mol

Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

CAS No.: 777879-32-0

Cat. No.: VC15388614

Molecular Formula: C19H16FN3O2

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate - 777879-32-0

Specification

CAS No. 777879-32-0
Molecular Formula C19H16FN3O2
Molecular Weight 337.3 g/mol
IUPAC Name methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Standard InChI InChI=1S/C19H16FN3O2/c1-11-16(18(24)25-2)17(12-7-3-4-8-13(12)20)23-15-10-6-5-9-14(15)22-19(23)21-11/h3-10,17H,1-2H3,(H,21,22)
Standard InChI Key OGHWDTPJHFQMEP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4F)C(=O)OC

Introduction

Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound incorporates a fluorophenyl group, which is often associated with enhanced biological activity due to the fluorine atom's ability to alter the compound's lipophilicity and metabolic stability.

Synthesis Steps:

  • Starting Materials: The synthesis often begins with benzimidazole derivatives and appropriate pyrimidine precursors.

  • Condensation Reaction: A condensation reaction between the benzimidazole and pyrimidine moieties forms the fused ring system.

  • Substitution and Esterification: Introduction of the 2-fluorophenyl group and the methyl ester functionality through nucleophilic substitution and esterification reactions.

Potential Activities:

  • Antimicrobial Activity: These compounds may exhibit activity against bacteria or fungi by interfering with essential biochemical processes.

  • Anticancer Activity: They could act as inhibitors of enzymes or proteins involved in cancer cell proliferation.

  • Antiviral Activity: Potential interference with viral replication mechanisms.

Research Findings

Research on Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is limited, but studies on similar compounds provide insights into their potential applications. For instance, dihydropyrimido[1,2-a]benzimidazoles have shown promising results in preclinical trials for their antimicrobial and anticancer activities.

Data Table: Pharmacological Activities of Related Compounds

Compound StructureActivityTarget/PathwayReference
Pyrimido[1,2-a]benzimidazolesAntimicrobialDNA Gyrase Inhibition
Dihydropyrimido[1,2-a]benzimidazolesAnticancerCell Cycle Inhibition
Fluorinated BenzimidazolesAntiviralViral Replication Inhibition

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